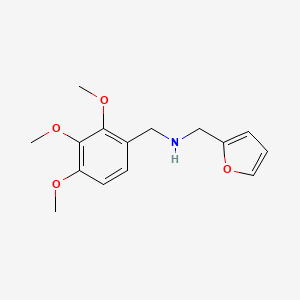

Furan-2-ylmethyl-(2,3,4-trimethoxy-benzyl)-amine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Furan-2-ylmethyl-(2,3,4-trimethoxy-benzyl)-amine is a compound that features a furan ring, which is a heterocyclic organic compound with a five-membered aromatic ring with four carbon atoms and one oxygen. This compound is of interest due to its potential applications in pharmaceuticals and as an intermediate in organic synthesis. The trimethoxy-benzyl group suggests potential for increased solubility and interaction with biological targets due to the presence of methoxy groups which can engage in hydrogen bonding and van der Waals interactions.

Synthesis Analysis

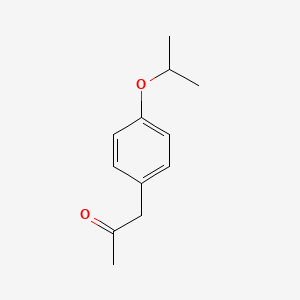

The synthesis of furan-2-yl amines, such as the compound , can be achieved through enantioselective methods. For instance, the oxazaborolidine-catalyzed enantioselective reduction of O-benzyl furan-2-yl ketone oximes leads to the formation of chiral amines, with the chirality being controlled by the choice of the geometrical isomer of the O-benzyl oxime . Additionally, the synthesis of related furan compounds involves base-catalyzed intramolecular condensation, as demonstrated in the formation of a naphtho[2,1-b]furan derivative with trimethoxy groups .

Molecular Structure Analysis

The molecular structure of furan-2-ylmethyl-(2,3,4-trimethoxy-benzyl)-amine and related compounds can be elucidated using various spectroscopic techniques such as FTIR, NMR spectroscopy, and mass spectrometry. X-ray diffraction provides crystallographic and conformational analyses, which can be complemented by density functional theory (DFT) calculations to predict and confirm molecular structures .

Chemical Reactions Analysis

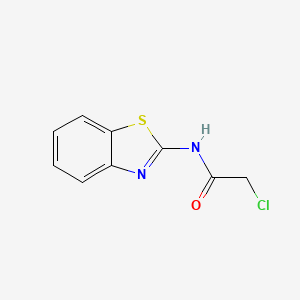

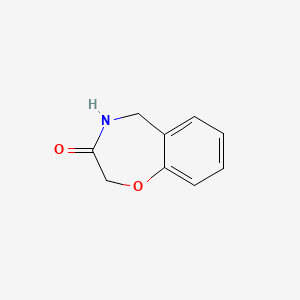

Furan-2-yl compounds can undergo various chemical reactions, including ring transformations and electrophilic substitution reactions. For example, a 2(3H)-furanone derivative can be converted into oxazinone and pyrimidinone heterocycles . Similarly, furan-2-yl compounds can be subjected to nitration, bromination, formylation, and acylation, as demonstrated with the synthesis of 2-(furan-2-yl)benzo[e][1,3]benzothiazole .

Physical and Chemical Properties Analysis

The physical and chemical properties of furan-2-ylmethyl-(2,3,4-trimethoxy-benzyl)-amine and related compounds can be inferred from DFT studies, which provide insights into the molecular electrostatic potential and frontier molecular orbitals. These studies can reveal important physicochemical properties such as reactivity, stability, and potential biological activity . The presence of trimethoxy groups in related compounds has been associated with significant anticancer activity, suggesting that the compound may also possess biological properties worth investigating .

Applications De Recherche Scientifique

Enantioselective Synthesis

A study by Demir et al. (2003) details an enantioselective synthesis method for furan-2-yl amines, including Furan-2-ylmethyl-(2,3,4-trimethoxy-benzyl)-amine. This process involves oxazaborolidine-catalyzed enantioselective reduction of O-benzyl furan-2-yl ketone oximes, resulting in chiral amines. This method is significant for controlled synthesis of chiral furan-2-yl amines, which can be crucial in pharmaceutical and biochemical applications (Demir et al., 2003).

Ring Transformation Studies

Hashem et al. (2017) conducted a study on the conversion of 2(3H)-furanone into oxazinone and pyrimidinone derivatives, a process relevant to the synthesis of Furan-2-ylmethyl-(2,3,4-trimethoxy-benzyl)-amine. The study showcases the versatility of furan derivatives in synthesizing complex heterocycles, which are often found in bioactive compounds (Hashem et al., 2017).

Biological Activity Evaluation

Rudyanto et al. (2014) explored the biological activity of compounds derived from eugenol, including aminomethyl derivatives related to Furan-2-ylmethyl-(2,3,4-trimethoxy-benzyl)-amine. The study assessed the toxicity and potential bioactivity of these compounds using brine shrimp lethality tests, indicating their potential in pharmaceutical applications (Rudyanto et al., 2014).

Synthesis under Microwave-Assisted Conditions

Janczewski et al. (2021) presented a novel method for synthesizing amide and ester derivatives containing furan rings under microwave-assisted conditions. This research includes the synthesis of compounds related to Furan-2-ylmethyl-(2,3,4-trimethoxy-benzyl)-amine, illustrating modern techniques in chemical synthesis that enhance efficiency and yield (Janczewski et al., 2021).

Orientations Futures

The future directions for research on Furan-2-ylmethyl-(2,3,4-trimethoxy-benzyl)-amine would depend on the results of current research and the specific applications of this compound. As it is used in proteomics research , it may have potential applications in the study of proteins and their roles in various biological processes.

Propriétés

IUPAC Name |

N-(furan-2-ylmethyl)-1-(2,3,4-trimethoxyphenyl)methanamine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19NO4/c1-17-13-7-6-11(14(18-2)15(13)19-3)9-16-10-12-5-4-8-20-12/h4-8,16H,9-10H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MORGQINDLMEREX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=C(C=C1)CNCC2=CC=CO2)OC)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H19NO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

277.31 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Furan-2-ylmethyl-(2,3,4-trimethoxy-benzyl)-amine | |

CAS RN |

510723-72-5 |

Source

|

| Record name | 2-Furanmethanamine, N-[(2,3,4-trimethoxyphenyl)methyl]- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=510723-72-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-Chloro-3-methyl[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B1298276.png)

![4H-1-Benzopyran-4-one, 2,3-dihydro-3-[(4-nitrophenyl)methylene]-](/img/structure/B1298283.png)

![[1,2,4]Triazolo[4,3-b]pyridazine-6-thiol](/img/structure/B1298305.png)

![3-[(Pyridin-3-ylmethyl)-amino]-benzoic acid](/img/structure/B1298313.png)

![2-chloro-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]acetamide](/img/structure/B1298328.png)